molecular formula C12H8BrCl2NO2 B572728 4-Bromo-7,8-dichloroquinoline-3-carboxylic acid ethyl ester CAS No. 1242260-81-6

4-Bromo-7,8-dichloroquinoline-3-carboxylic acid ethyl ester

Cat. No.: B572728
CAS No.: 1242260-81-6
M. Wt: 349.005
InChI Key: XDCVWXVYNSXVSX-UHFFFAOYSA-N
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Description

4-Bromo-7,8-dichloroquinoline-3-carboxylic acid ethyl ester is a chemical compound with the molecular formula C12H7BrCl2NO2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of bromine and chlorine atoms on the quinoline ring, which can significantly influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7,8-dichloroquinoline-3-carboxylic acid ethyl ester typically involves the bromination and chlorination of quinoline derivatives. One common method includes the reaction of 4-bromoquinoline with chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 7 and 8 positions. The resulting intermediate is then esterified with ethyl chloroformate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve recrystallization or chromatography techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7,8-dichloroquinoline-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.

    Reduction: The compound can be reduced to form dihydroquinoline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

Scientific Research Applications

4-Bromo-7,8-dichloroquinoline-3-carboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential antimicrobial and anticancer activities.

    Medicine: It serves as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-Bromo-7,8-dichloroquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets in biological systems. The presence of bromine and chlorine atoms can enhance its binding affinity to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

4-Bromo-7,8-dichloroquinoline-3-carboxylic acid ethyl ester can be compared with other quinoline derivatives such as:

    Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate: This compound has a fluorine atom instead of chlorine, which can alter its chemical reactivity and biological activity.

    Ethyl 4,8-dichloroquinoline-3-carboxylate: Lacks the bromine atom, which may result in different pharmacological properties.

    Ethyl 6-bromo-4,8-dichloroquinoline-3-carboxylate: Similar structure but with different substitution patterns, affecting its overall activity.

This compound stands out due to its unique combination of bromine and chlorine atoms, which can provide distinct advantages in terms of reactivity and biological effects.

Properties

CAS No.

1242260-81-6

Molecular Formula

C12H8BrCl2NO2

Molecular Weight

349.005

IUPAC Name

ethyl 4-bromo-7,8-dichloroquinoline-3-carboxylate

InChI

InChI=1S/C12H8BrCl2NO2/c1-2-18-12(17)7-5-16-11-6(9(7)13)3-4-8(14)10(11)15/h3-5H,2H2,1H3

InChI Key

XDCVWXVYNSXVSX-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C2C(=C1Br)C=CC(=C2Cl)Cl

Synonyms

4-Bromo-7,8-dichloroquinoline-3-carboxylic acid ethyl ester

Origin of Product

United States

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